1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride
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Overview
Description
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride is a complex organic compound with the molecular formula C11H28Cl3N3S4Si. This compound is known for its unique structure, which includes a silabicyclo framework and multiple sulfur atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the silabicyclo framework, followed by the introduction of the sulfur atoms and the propanediamine moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms or the amine groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Scientific Research Applications
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride stands out due to its unique silabicyclo framework and multiple sulfur atoms. Similar compounds include:
1,3-Propanediamine derivatives: These compounds have similar amine groups but lack the silabicyclo structure.
Silabicyclo compounds: These compounds share the silabicyclo framework but may have different functional groups attached.
Sulfur-containing compounds: These compounds contain sulfur atoms but may not have the same overall structure. The uniqueness of this compound lies in its combination of these features, making it a valuable compound for various research applications
Properties
CAS No. |
136884-66-7 |
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Molecular Formula |
C11H28Cl3N3S4Si |
Molecular Weight |
465.1 g/mol |
IUPAC Name |
N'-[2-(2,8,9-trithia-5-aza-1-silabicyclo[3.3.3]undecan-1-ylsulfanyl)ethyl]propane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C11H25N3S4Si.3ClH/c12-2-1-3-13-4-8-15-19-16-9-5-14(6-10-17-19)7-11-18-19;;;/h13H,1-12H2;3*1H |
InChI Key |
CUZITUIBCUJZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[Si]2(SCCN1CCS2)SCCNCCCN.Cl.Cl.Cl |
Origin of Product |
United States |
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